Methylprednisolon-Natriumsuccinat

Übersicht

Beschreibung

Methylprednisolone sodium succinate is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is the sodium succinate ester of methylprednisolone, a derivative of prednisolone. This compound is highly soluble in water and alcohol, making it suitable for intravenous administration in situations requiring rapid therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Methylprednisolon-Natriumsuccinat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in analytischen Methoden wie HPLC und Massenspektrometrie verwendet.

Biologie: Wird in Studien eingesetzt, die die Auswirkungen von Glukokortikoiden auf zelluläre Prozesse und die Genexpression untersuchen.

Medizin: Wird in der klinischen Forschung ausgiebig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Entzündungs- und Autoimmunerkrankungen zu bewerten.

Industrie: Wird bei der Entwicklung und Prüfung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Glukokortikoidrezeptoren im Zytoplasma bindet. Nach der Bindung transloziert der Rezeptor-Liganden-Komplex in den Zellkern, wo er die Transkription von Zielgenen moduliert. Dies führt zur Unterdrückung von proinflammatorischen Zytokinen und zur Hochregulierung von entzündungshemmenden Proteinen. Die Verbindung hemmt auch die Migration von Leukozyten an Entzündungsstellen und reduziert die Kapillarpermeabilität .

Ähnliche Verbindungen:

Prednisolon: Ein weniger potentes Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Dexamethason: Ein potenteres Glukokortikoid mit längerer Wirkdauer.

Hydrocortison: Ein natürlich vorkommendes Glukokortikoid mit breiteren Stoffwechselwirkungen .

Einzigartigkeit: this compound ist aufgrund seines schnellen Wirkungseintritts und seiner hohen Löslichkeit einzigartig, wodurch es besonders in akuten medizinischen Situationen nützlich ist. Im Vergleich zu Prednisolon hat es eine stärkere entzündungshemmende Potenz und neigt weniger dazu, Natrium- und Wassereinlagerungen zu verursachen. Im Gegensatz zu Dexamethason hat es eine kürzere Wirkdauer, was in Situationen von Vorteil sein kann, in denen eine präzise Kontrolle der Glukokortikoidwirkungen erforderlich ist .

Wirkmechanismus

Target of Action

Methylprednisolone sodium succinate primarily targets intracellular glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating gene expression .

Mode of Action

Methylprednisolone sodium succinate, like other corticosteroids, regulates gene expression in a tissue-specific manner . After binding to the glucocorticoid receptors, the drug-receptor complex translocates into the nucleus, where it modulates the transcription of target genes . This results in a wide array of physiological effects, including the modulation of carbohydrate, protein, and lipid metabolism, and the maintenance of fluid and electrolyte homeostasis . The drug also decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

The primary biochemical pathway affected by methylprednisolone sodium succinate is the inflammatory response pathway . By binding to glucocorticoid receptors, the drug suppresses the production of various inflammatory mediators, such as cytokines and chemokines . This leads to a decrease in inflammation and immune response .

Pharmacokinetics

Methylprednisolone sodium succinate is well absorbed and exhibits linear plasma protein binding averaging 77% . The volume of distribution (Vd) for the drug when administered intravenously is approximately 24 ± 6 L . The drug is primarily metabolized in the liver, with a half-life of 1.8–2.6 hours . Excretion of the administered dose is nearly complete within 12 hours .

Result of Action

The primary result of the action of methylprednisolone sodium succinate is the reduction of inflammation and immune response . This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability, and modulation of gene expression . These actions can lead to relief from symptoms in various conditions, including allergic reactions, asthma, and autoimmune diseases .

Action Environment

The action of methylprednisolone sodium succinate can be influenced by various environmental factors. For instance, the drug’s solubility can affect its bioavailability and efficacy . Methylprednisolone sodium succinate is soluble in water and alcohol, slightly soluble in acetone, and insoluble in chloroform . This solubility profile can influence the drug’s absorption and distribution in the body . Furthermore, the drug’s stability and efficacy can be affected by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

Methylprednisolone sodium succinate plays a significant role in biochemical reactions by modulating the activity of various enzymes, proteins, and other biomolecules. It primarily interacts with glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding to these receptors, methylprednisolone sodium succinate forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This interaction leads to the regulation of genes involved in inflammatory and immune responses . Additionally, methylprednisolone sodium succinate inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

Methylprednisolone sodium succinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as lymphocytes and macrophages, methylprednisolone sodium succinate suppresses the production of cytokines and chemokines, thereby reducing inflammation . It also inhibits the proliferation of T cells and induces apoptosis in certain immune cells, contributing to its immunosuppressive effects . In non-immune cells, methylprednisolone sodium succinate affects glucose metabolism by increasing gluconeogenesis and decreasing glucose uptake, leading to hyperglycemia .

Molecular Mechanism

The molecular mechanism of action of methylprednisolone sodium succinate involves its binding to glucocorticoid receptors, which are part of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change that allows it to translocate to the nucleus. . This regulation of gene expression results in the inhibition of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Additionally, methylprednisolone sodium succinate inhibits the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), further reducing the expression of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylprednisolone sodium succinate can vary over time. The compound is rapidly absorbed and distributed throughout the body, with demonstrable effects evident within one hour of administration . The stability and degradation of methylprednisolone sodium succinate are influenced by factors such as temperature and pH. Long-term studies have shown that prolonged exposure to methylprednisolone sodium succinate can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often reversible upon discontinuation of the compound.

Dosage Effects in Animal Models

The effects of methylprednisolone sodium succinate vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At high doses, methylprednisolone sodium succinate can cause toxic effects such as hyperglycemia, hypertension, and immunosuppression . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but increases the risk of adverse effects .

Metabolic Pathways

Methylprednisolone sodium succinate is involved in various metabolic pathways, including carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, promoting gluconeogenesis and increasing blood glucose levels . Additionally, methylprednisolone sodium succinate affects lipid metabolism by increasing lipolysis and redistributing fat to different body compartments . These metabolic effects contribute to the overall physiological response to the compound.

Transport and Distribution

Methylprednisolone sodium succinate is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing for rapid absorption and distribution following intravenous or intramuscular administration . The compound binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . Within cells, methylprednisolone sodium succinate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors, initiating its biochemical effects .

Subcellular Localization

The subcellular localization of methylprednisolone sodium succinate is primarily within the cytoplasm and nucleus of cells. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to regulate gene expression . The activity and function of methylprednisolone sodium succinate are influenced by its localization within these cellular compartments, as well as by post-translational modifications that may affect its binding affinity and stability .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Methylprednisolon-Natriumsuccinat beinhaltet die Veresterung von Methylprednisolon mit Bernsteinsäure. Der Prozess umfasst typischerweise die folgenden Schritte:

Veresterung: Methylprednisolon wird mit Bernsteinsäureanhydrid in Gegenwart eines Katalysators wie Pyridin oder Triethylamin umgesetzt.

Reinigung: Der resultierende Ester wird durch Kristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen.

Umsetzung in das Natriumsalz: Der gereinigte Ester wird dann durch Reaktion mit Natriumhydroxid in seine Natriumsalzform umgewandelt

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylprednisolon-Natriumsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In wässrigen Lösungen kann es hydrolysieren, um Methylprednisolon und Bernsteinsäure freizusetzen.

Oxidation und Reduktion: Es kann an Redoxreaktionen teilnehmen, obwohl diese in typischen pharmazeutischen Anwendungen weniger häufig sind.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Esterstelle

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder wässrige Puffer bei physiologischem pH-Wert.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen

Hauptprodukte:

Hydrolyse: Methylprednisolon und Bernsteinsäure.

Oxidation: Oxidierte Derivate von Methylprednisolon.

Reduktion: Reduzierte Formen von Methylprednisolon.

Substitution: Substituierte Methylprednisolonderivate

Vergleich Mit ähnlichen Verbindungen

Prednisolone: A less potent glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects .

Uniqueness: Methylprednisolone sodium succinate is unique due to its rapid onset of action and high solubility, making it particularly useful in acute medical situations. Compared to prednisolone, it has greater anti-inflammatory potency and less tendency to cause sodium and water retention. Unlike dexamethasone, it has a shorter duration of action, which can be advantageous in situations requiring precise control of glucocorticoid effects .

Eigenschaften

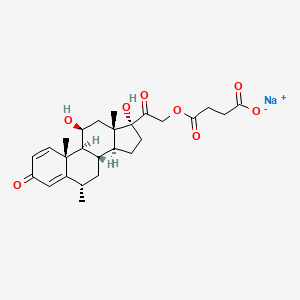

IUPAC Name |

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISKWAFAHGMGT-SGJOWKDISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2921-57-5 (Parent) | |

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023303 | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-03-3 | |

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.